molecular formula C12H16O2 B14649852 2-(2,3,4,6-Tetramethylphenyl)acetic acid

2-(2,3,4,6-Tetramethylphenyl)acetic acid

Katalognummer: B14649852
Molekulargewicht: 192.25 g/mol
InChI-Schlüssel: HQRZURAZLLFYBT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,3,4,6-Tetramethylphenyl)acetic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of acetic acid where the hydrogen atoms on the phenyl ring are substituted with four methyl groups at the 2, 3, 4, and 6 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,6-Tetramethylphenyl)acetic acid typically involves the alkylation of a suitable phenylacetic acid precursor. One common method is the Friedel-Crafts alkylation reaction, where 2,3,4,6-tetramethylbenzyl chloride is reacted with acetic acid in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the scalability of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,3,4,6-Tetramethylphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur at the methyl groups, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed

    Oxidation: Formation of 2-(2,3,4,6-Tetramethylphenyl)ketone or 2-(2,3,4,6-Tetramethylphenyl)carboxylic acid.

    Reduction: Formation of 2-(2,3,4,6-Tetramethylphenyl)ethanol.

    Substitution: Formation of halogenated derivatives such as 2-(2,3,4,6-Tetramethylphenyl)bromide.

Wissenschaftliche Forschungsanwendungen

2-(2,3,4,6-Tetramethylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(2,3,4,6-Tetramethylphenyl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,3,4,5-Tetramethylphenyl)acetic acid: Similar structure but with a different methyl substitution pattern.

    2-(2,4,6-Trimethylphenyl)acetic acid: Lacks one methyl group compared to 2-(2,3,4,6-Tetramethylphenyl)acetic acid.

    2-(2,3,5,6-Tetramethylphenyl)acetic acid: Different methyl substitution pattern on the phenyl ring.

Uniqueness

This compound is unique due to its specific methyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups at specific positions on the phenyl ring can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C12H16O2

Molekulargewicht

192.25 g/mol

IUPAC-Name

2-(2,3,4,6-tetramethylphenyl)acetic acid

InChI

InChI=1S/C12H16O2/c1-7-5-8(2)11(6-12(13)14)10(4)9(7)3/h5H,6H2,1-4H3,(H,13,14)

InChI-Schlüssel

HQRZURAZLLFYBT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1C)C)CC(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.